3-(Cyclohexylmethoxy)propanoic acid

Übersicht

Beschreibung

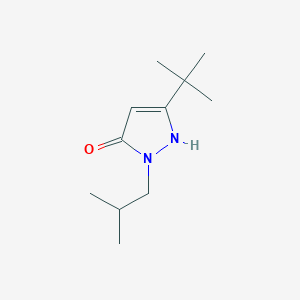

3-(Cyclohexylmethoxy)propanoic acid is a chemical compound . It is also known as 3-Cyclohexylpropionic acid . Its linear formula is C6H11CH2CH2CO2H . The molecular weight of this compound is 156.22 .

Synthesis Analysis

The synthesis of 3-(Cyclohexylmethoxy)propanoic acid or similar compounds has been studied extensively . For instance, 3-Cyclohexanepropionic acid can be used as a starting material in the synthesis of 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives for in vitro paraoxonase-1 (PON1) studies . It can also be used to synthesize chemical intermediates such as cyclohexanepropanenitrile, cyclohexanepropanamide, cyclohexanepropanol, and 1-oxaspiro[4.5]decan-2-one .Molecular Structure Analysis

The molecular structure of 3-(Cyclohexylmethoxy)propanoic acid is determined by its formula, C9H16O2 . The molecular weight is 156.225 . The structure of a similar compound, 3-{[(E)-(Cyclohexylmethylene)amino]oxy}propanoic acid, has been reported with a molecular formula of C10H17NO3 and an average mass of 199.247 Da .Chemical Reactions Analysis

The chemical reactions involving 3-(Cyclohexylmethoxy)propanoic acid or similar compounds have been explored . For example, propionic acid, a related compound, can be reduced to 1º-alcohols using Lithium aluminium hydride (LiAlH4) . Another study reported the oxidation of 1-propanol to propionic acid with hydrogen peroxide .Wissenschaftliche Forschungsanwendungen

Green Chemistry and Materials Science

3-(Cyclohexylmethoxy)propanoic acid has been explored as a renewable building block in green chemistry. It enhances the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic –OH bearing molecules. This approach paves the way for a wide range of applications in materials science (Trejo-Machin et al., 2017).

Catalysis and Synthesis

The compound is used in catalytic processes, such as the synthesis of furoquinolinone and angelicin derivatives. This represents a novel approach to prepare these derivatives efficiently and convergently (Ye et al., 2012).

Corrosion Inhibition

3-(Cyclohexylmethoxy)propanoic acid derivatives have been studied as corrosion inhibitors for mild steel in acidic solutions. Their adsorption properties and efficacy in protecting metal surfaces highlight their potential in industrial applications (Gupta et al., 2016).

Electrochemistry

Electrochemical studies have shown the effectiveness of 3-(Cyclohexylmethoxy)propanoic acid derivatives in hydrogenation processes, particularly in the production of specific propanoic acids under varying conditions (Korotaeva et al., 2011).

Molecular Spectroscopy

In molecular spectroscopy, the compound has been investigated for its potential in the Interstellar Medium (ISM) detection. Studies involve analyzing its rotational spectrum, which aids in the search for such molecules in star-forming regions (Ilyushin et al., 2021).

Food Safety and Contact Materials

The compound's derivatives have been assessed for safety in food contact materials. Evaluations focus on their stability and potential migration levels, ensuring consumer safety in food packaging applications (Andon et al., 2011).

Chemical Production and Biomass Conversion

It is also involved in the production of important chemicals like 3-hydroxypropanoic acid (HPA) from biomass-derived levulinic acid. This showcases its role in sustainable chemical production and biomass conversion (Wu et al., 2015).

Eigenschaften

IUPAC Name |

3-(cyclohexylmethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h9H,1-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZSVHMYBSEQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclohexylmethoxy)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Methoxyethyl)-3-piperidinyl]methanol](/img/structure/B1467136.png)

![[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467149.png)